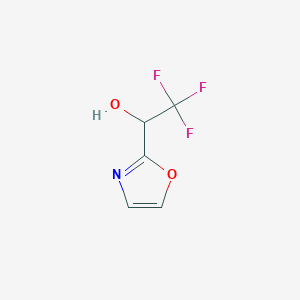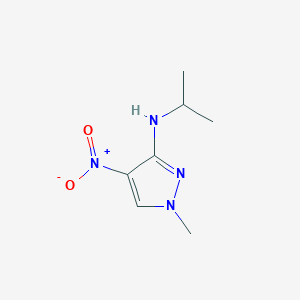![molecular formula C20H19BrN4O B2398383 4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine CAS No. 1251688-96-6](/img/structure/B2398383.png)
4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine, also known as FPEPT, is a synthetic compound that has been extensively studied for its potential use in scientific research. FPEPT is a piperidine derivative that has shown promise in various areas of research, including neuroscience, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
Research into the chemical structure of 4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine and similar compounds has primarily focused on their synthesis and potential applications in polymer science. The synthesis techniques often involve the Knoevenagel condensation process, a method used to create a wide variety of chemical compounds, including those with potential applications in copolymerization with styrene. This process allows for the creation of novel polymers with specific characteristics, including altered thermal properties and decomposition behaviors. These polymers could have applications in materials science, particularly in creating materials with specific mechanical or thermal properties (Hussain et al., 2019).
Molecular Structure and Bonding
The study of the molecular structure and bonding interactions within compounds structurally related to 4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine has yielded insights into hydrogen bonding and C-H…π interactions. These interactions are critical for understanding the stability and reactivity of such molecules. For instance, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, a compound synthesized through reactions involving piperidine, shows H-bonded dimers in the crystal lattice, stabilized further by C-H...π interactions. These molecular insights are crucial for designing new compounds with desired chemical and physical properties (Khan et al., 2013).
Radiolabeled Probes for σ-1 Receptors
In the field of medicinal chemistry, derivatives of piperidine, including those with structural similarities to 4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine, have been explored as potential radiolabeled probes for σ-1 receptors. These receptors are involved in several physiological processes, and compounds that can bind to them with high affinity are useful for diagnostic and therapeutic applications. Specifically, halogenated 4-(phenoxymethyl)piperidines have been synthesized and evaluated for their affinity and selectivity towards σ-1 and σ-2 receptors, with promising applications in in vivo tomographic studies (Waterhouse et al., 1997).
Serotonin Reuptake Inhibitors
Some piperidine derivatives have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs), a class of drugs commonly used in the treatment of depression. The structural analysis and biological evaluation of these compounds have contributed to the development of new therapeutic agents with improved efficacy and selectivity for serotonin transporters over other neurotransmitter transporters. This research highlights the versatility of piperidine derivatives in the development of new drugs with potential applications in neurology and psychiatry (Keverline-Frantz et al., 1998).
Propriétés
IUPAC Name |
[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c1-13-4-9-16-18(24-15-7-5-14(21)6-8-15)17(12-22-19(16)23-13)20(26)25-10-2-3-11-25/h4-9,12H,2-3,10-11H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMQMQBGSNLGMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2398301.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398304.png)


![N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2398308.png)
![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)
![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)



